![molecular formula C19H20N2O4 B2868261 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-41-7](/img/structure/B2868261.png)
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
“3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound. It is a derivative of benzamide and indole . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of synthesized compounds were established by spectral studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, one-pot three-component Kabachnik-Fields reactions were used to synthesize these derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular formula of a similar compound, “3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide”, is C21H24N2O5, and its molecular weight is 384.432.Scientific Research Applications
Antitumor Agents
The compound is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Apoptosis Induction
The compound plays a significant role in the induction of apoptosis . Analysis of compounds effects on cell cycle and apoptosis demonstrated that the representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Cell Cycle Regulation
The compound is involved in the regulation of the cell cycle . It has been found to accumulate U937 cells in the S phase , which is a part of the cell cycle where DNA is replicated.
Synthesis of Novel Oxindoles
The compound is used in the synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and S groups . These novel oxindoles are potential bioactive compounds .
Development of Anticancer Agents
The compound serves as a template for the design and development of novel anticancer agents . The most potent compound was three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .
Synthesis of Hydrazone Derivatives
The compound is used in the synthesis of hydrazone derivatives . These derivatives are fully characterized by IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography .
Mechanism of Action
Target of Action
The primary targets of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide are caspase-3 and other proteins involved in cellular apoptotic pathways . These targets play a crucial role in regulating apoptosis, a programmed cell death process .
Mode of Action
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide interacts with its targets by activating procaspase-3 , a key enzyme regulating apoptosis . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to the induction of apoptosis, causing the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic effects on various cancer cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis . This leads to a reduction in the proliferation of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWIGWODVYGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide |
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